molecular formula C10H15N3O2 B1506531 N-(5-Hydroxypyrimidin-2-YL)hexanamide CAS No. 1057667-15-8

N-(5-Hydroxypyrimidin-2-YL)hexanamide

Cat. No. B1506531
Key on ui cas rn: 1057667-15-8
M. Wt: 209.24 g/mol
InChI Key: BLTHBYNEUQANQI-UHFFFAOYSA-N
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Patent
US08012989B2

Procedure details

N-[5-(Benzyloxy)pyrimidin-2-yl]hexanamide (87.1 g, 0.29 mmol) was dissolved in methanol (2.4 L), the solution was added with 10% palladium/carbon (20 g), and the mixture was stirred at room temperature for 3 hours under hydrogen atmosphere. The reaction mixture was filtered, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=30:1) to obtain N-(5-hydroxypyrimidin-2-yl)hexanamide (28.0 g, 46%) as pale yellow solid.
Name
N-[5-(Benzyloxy)pyrimidin-2-yl]hexanamide
Quantity
87.1 g
Type
reactant
Reaction Step One
Quantity
2.4 L
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[N:11][C:12]([NH:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[N:13][CH:14]=1)C1C=CC=CC=1>CO.[Pd]>[OH:8][C:9]1[CH:10]=[N:11][C:12]([NH:15][C:16](=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])=[N:13][CH:14]=1

Inputs

Step One
Name
N-[5-(Benzyloxy)pyrimidin-2-yl]hexanamide
Quantity
87.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=NC(=NC1)NC(CCCCC)=O
Name
Quantity
2.4 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (chloroform:methanol=30:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C=NC(=NC1)NC(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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